Ombitasvir

Descripción general

Descripción

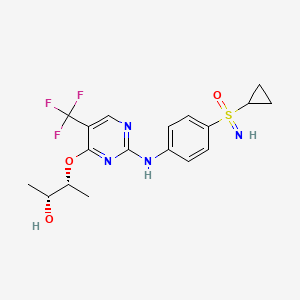

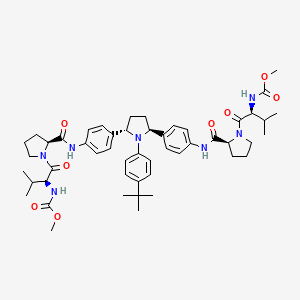

Ombitasvir es un fármaco antiviral utilizado para el tratamiento de la infección por el virus de la hepatitis C (VHC). Es un agente antiviral de acción directa que inhibe la proteína no estructural 5A (NS5A), que es esencial para la replicación viral y el ensamblaje de viriones . This compound se usa comúnmente en combinación con otros agentes antivirales como paritaprevir, ritonavir y dasabuvir para lograr una respuesta virológica sostenida (SVR) en pacientes con hepatitis C crónica .

Aplicaciones Científicas De Investigación

Ombitasvir tiene varias aplicaciones de investigación científica, que incluyen:

Medicina: this compound se utiliza principalmente en el tratamiento de la infección crónica por el virus de la hepatitis C. .

Química: La síntesis y el análisis de this compound han contribuido al desarrollo de técnicas analíticas avanzadas y metodologías para estudiar compuestos orgánicos complejos

Mecanismo De Acción

Ombitasvir ejerce sus efectos antivirales inhibiendo la proteína no estructural 5A (NS5A) del virus de la hepatitis C. NS5A es esencial para la replicación y el ensamblaje viral, y su inhibición interrumpe el ciclo de vida viral, lo que lleva a una reducción en la carga viral . This compound se une a NS5A e impide su interacción con otros componentes virales y de células huésped, inhibiendo así la replicación del virus .

Safety and Hazards

Direcciones Futuras

Ombitasvir is part of a rapidly evolving treatment landscape for patients with chronic hepatitis C virus (HCV) infection . It is recommended as a first-line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4 . The development of Direct Acting Antivirals (DAAs) like this compound has significantly advanced treatment options for chronic Hepatitis C .

Análisis Bioquímico

Biochemical Properties

Ombitasvir is a potent inhibitor of NS5A, a protein essential for viral replication and virion assembly . It displays linear pharmacokinetics over the dose range evaluated . This compound is predominantly metabolized by amide hydrolysis followed by oxidative metabolism, and has low potential for drug interactions .

Cellular Effects

This compound, as part of combination therapy, is used to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV) . It acts by inhibiting the HCV protein NS5A, which is essential for viral replication and virion assembly .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the HCV protein NS5A . NS5A is a protein that is essential for viral replication and virion assembly. By inhibiting this protein, this compound prevents the virus from replicating and assembling new virions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective in achieving a sustained virologic response (SVR) after 12 weeks of daily therapy . The treatment with this compound is associated with very minimal side effects, with the most common being headache and fatigue .

Metabolic Pathways

This compound is mainly metabolized by amide hydrolysis followed by CYP2C8-mediated oxidative metabolism . The drug is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%) .

Transport and Distribution

This compound displays high plasma protein binding (~99.9%) and has an apparent volume of distribution of 173 liters . The drug is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%) .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with the HCV NS5A protein within the host cell where the viral replication and assembly occur .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ombitasvir implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamientoLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y reactivos como acetonitrilo, tampón fosfato y acetato de amonio .

Métodos de Producción Industrial

En la producción industrial, this compound se sintetiza utilizando procesos químicos a gran escala que garantizan un alto rendimiento y pureza. El proceso implica la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para cumplir con los estándares regulatorios. La cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS) son técnicas analíticas comúnmente utilizadas para controlar la síntesis y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ombitasvir experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen acetonitrilo, tampón fosfato, acetato de amonio y varios disolventes orgánicos. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones químicas deseadas y garantizar la estabilidad del compuesto .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound incluyen sus metabolitos activos, que conservan la actividad antiviral y contribuyen al efecto terapéutico general .

Comparación Con Compuestos Similares

Ombitasvir forma parte de una clase de antivirales de acción directa conocidos como inhibidores de NS5A. Los compuestos similares en esta clase incluyen:

Ledipasvir: Otro inhibidor de NS5A utilizado en combinación con sofosbuvir para el tratamiento de la hepatitis C.

Daclatasvir: Un inhibidor de NS5A utilizado en combinación con otros agentes antivirales para el tratamiento de la hepatitis C.

Elbasvir: Un inhibidor de NS5A utilizado en combinación con grazoprevir para el tratamiento de la hepatitis C.

En comparación con estos compuestos similares, this compound es único en su combinación con paritaprevir, ritonavir y dasabuvir, lo que proporciona un régimen antiviral completo con alta eficacia y efectos secundarios mínimos .

Propiedades

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDFDZJZLOTZTM-KHVQSSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027920 | |

| Record name | Ombitasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

894.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ombitasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly. Potential modes of action of NS5A inhibitors like Elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. | |

| Record name | Ombitasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1258226-87-7 | |

| Record name | Ombitasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258226-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombitasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258226877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombitasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ombitasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBITASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2302768XJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)